N-pyridin-2-ylfuran-3-carboxamide is a heterocyclic compound that combines a furan ring with a pyridine ring through an amide linkage. This compound is significant in medicinal chemistry and materials science due to its unique structural features and potential biological activities. Its synthesis typically involves the reaction of pyridine-2-amine with furan-3-carboxylic acid, highlighting its relevance in both organic synthesis and pharmaceutical applications.
The compound can be synthesized from commercially available starting materials, specifically pyridine-2-amine and furan-3-carboxylic acid. The synthesis process often employs coupling agents to facilitate the formation of the amide bond.
N-pyridin-2-ylfuran-3-carboxamide belongs to the class of carboxamides, which are characterized by the presence of a carbonyl group adjacent to a nitrogen atom. This compound is also classified as a heterocyclic aromatic compound due to the presence of both pyridine and furan rings.
The synthesis of N-pyridin-2-ylfuran-3-carboxamide generally follows these steps:
The reaction conditions can be optimized for yield and purity by adjusting solvent choices, reaction times, and temperatures. Industrial production methods may scale up these laboratory procedures while focusing on efficiency and cost-effectiveness.
Key structural data includes:
N-pyridin-2-ylfuran-3-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-pyridin-2-ylfuran-3-carboxamide involves its interaction with specific biological targets, such as enzymes or receptors. Research indicates that it can inhibit certain kinases like c-Jun N-terminal kinase 3, which plays a role in various cellular signaling pathways. This inhibition can lead to alterations in cellular processes, making it a candidate for therapeutic applications.
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature variations.
N-pyridin-2-ylfuran-3-carboxamide has several scientific applications:
The systematic IUPAC name N-pyridin-2-ylfuran-3-carboxamide provides precise structural information: a furan ring substituted at the 3-position with a carboxamide group, where the amide nitrogen is directly connected to the 2-position of a pyridine ring. This nomenclature establishes unambiguous connectivity between the two heterocyclic systems. Alternative naming conventions include 5-Pyridin-2-ylfuran-3-carboxamide (reflecting carbon numbering continuity) and the PubChem identifier CID 25344297 [1] [3].
Structurally, this compound belongs to the biheterocyclic carboxamide class, characterized by:
The spatial arrangement reveals crucial structural features:
Table 1: Structural Characteristics of Key Heterocyclic Components
Heterocycle | Ring Structure | Aromaticity | Key Electronic Properties | Pharmacophoric Role |
---|---|---|---|---|
Furan | 5-membered (O) | High | π-excessive, electron-donating | Hydrogen bond acceptor, hydrophobic anchor |
Pyridine | 6-membered (N) | High | π-deficient, electron-withdrawing | Hydrogen bond acceptor, metal coordination site |
Carboxamide | Acyclic linker | Non-aromatic | Polar planar group | Dual H-bond donor/acceptor, conformational restraint |
The structural hybrid exhibits balanced lipophilicity (calculated logP ~1.8) and moderate aqueous solubility (~85 μg/mL), making it suitable for drug discovery applications. The furan ring's C3 substitution pattern prevents undesirable metabolic oxidation pathways associated with C2-substituted furans, enhancing metabolic stability [1] [3].
The strategic combination of pyridine and furan heterocycles has evolved through three distinct synthetic eras, culminating in efficient methodologies for constructing N-pyridin-2-ylfuran-3-carboxamide:
Early Condensation Approaches (1970s-1990s): Initial routes relied on high-temperature condensation of preformed furan-3-carboxylic acids with 2-aminopyridines, employing corrosive activating agents like phosphorus oxychloride or polyphosphoric acid. These methods suffered from low yields (typically 25-40%), harsh conditions, and numerous side products. The development of coupling agents in the 1980s, particularly DCC (N,N'-dicyclohexylcarbodiimide), marked a significant improvement, enabling reactions under milder conditions with improved yields (50-65%) [7].
Transition to Catalytic Systems (1990s-2010s): The introduction of DMAP (4-dimethylaminopyridine) as an acylation catalyst in the mid-1990s dramatically improved reaction efficiency. This period also saw the adoption of mixed anhydride methods using isobutyl chloroformate and phosphonium-based coupling reagents (e.g., PyBOP, PyAOP). These advances increased typical yields to 70-85% while reducing reaction times from 24-48 hours to 2-6 hours. A pivotal development was the application of continuous flow chemistry in the 2000s, which enhanced reproducibility and scalability while minimizing purification challenges [7].
Modern Sustainable Methodologies (2010s-Present): Contemporary synthesis emphasizes atom economy and green chemistry principles:
Table 2: Evolution of Synthetic Approaches for Pyridine-Furan Carboxamides
Time Period | Key Methodologies | Typical Yield (%) | Reaction Conditions | Advancements |
---|---|---|---|---|
1970s-1990s | Acid chlorides, PPA | 25-40 | Reflux, 24-72h | Initial access to scaffold |
1990s-2010s | DCC/DMAP, mixed anhydrides | 50-85 | RT-80°C, 2-12h | Improved efficiency, milder conditions |
2010s-Present | Microwave, enzymatic, metal catalysis | 85-95+ | RT, minutes-hours | Sustainability, selectivity, scalability |
Recent innovations include the adaptation of Suzuki-Miyaura cross-coupling for introducing structural diversity, as demonstrated in pyridine-urea hybrid syntheses [5]. Modern purification techniques, particularly preparative HPLC with mass-directed fractionation, now enable isolation of high-purity (>99%) material suitable for biological screening. These cumulative advances have transformed N-pyridin-2-ylfuran-3-carboxamide from a synthetic challenge to an accessible scaffold for medicinal chemistry programs [5] [7].
N-Pyridin-2-ylfuran-3-carboxamide exemplifies the pharmacophore hybridization strategy that dominates modern drug discovery, where distinct bioactive motifs are integrated into single entities with enhanced therapeutic potential. This compound's significance stems from three key attributes:
Versatile Pharmacophore Integration PlatformThe scaffold serves as a molecular canvas for installing diverse pharmacophoric elements:
This versatility is exemplified in anti-tumor hybrids where diarylpyrazoline units combine with hydantoin rings to produce compounds with submicromolar efficacy against cancer cell lines. The structural flexibility allows optimization of ADME properties while maintaining target engagement [2].
Mechanistic Polypharmacology PotentialThe scaffold demonstrates intrinsic potential for multi-target engagement:
This multi-modal binding capability was validated in TransPharmer-generated compounds, where similar hybrid scaffolds achieved submicromolar activities against challenging targets like polo-like kinase 1 (PLK1). The most potent analog (IIP0943) exhibited 5.1 nM inhibition through optimized interactions with the kinase hinge region, demonstrating the scaffold's capacity for high-affinity binding [6].
Agricultural Chemical ApplicationsBeyond pharmaceuticals, this scaffold shows promise in agrochemical innovation. Pyridine-carboxamide hybrids effectively combat Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. Molecular docking revealed that derivatives bind lectin domains crucial for pathogen-host recognition, with compound 4a outperforming streptomycin in binding energy (-8.91 kJ/mol vs. -7.5 kJ/mol). These analogs also promoted plant growth, increasing seed germination rates from 88% (control) to 92% and boosting vigor indices by 36%, demonstrating dual functionality as both antibacterial agents and plant growth promoters [4].
Table 3: Bioactive Hybrid Molecules Incorporating Pyridine-Furan Carboxamide Motifs
Hybrid Structure | Biological Target | Potency | Key Application | Citation |
---|---|---|---|---|
Pyrazoline-hydantoin hybrids | Bcl-2 inhibition | Submicromolar | Anti-tumor agents | [2] |
TransPharmer-generated analogs | PLK1 kinase | 5.1 nM | Anticancer (HCT116 cells) | [6] |
N-(4-phenylthiazol-2-yl) nicotinamide | R. solanacearum lectin | Binding energy -8.91 kJ/mol | Agricultural antibacterial | [4] |
Indazole-pyridine ureas | VEGFR2 | GI50 0.06 μM (MCF7) | Antiangiogenic therapy | [5] |
The scaffold's predictive binding capabilities have been enhanced through computational pharmacophore modeling. TransPharmer integrates ligand-based pharmacophore fingerprints with generative pre-training transformer (GPT) frameworks, enabling in silico design of novel derivatives with maintained bioactivity but improved novelty. This approach successfully achieved scaffold hopping from known kinase inhibitors to novel chemotypes while preserving key pharmacophoric interactions, demonstrating the compound's suitability for computational drug design workflows [6].
These attributes position N-pyridin-2-ylfuran-3-carboxamide as a privileged scaffold capable of bridging traditional medicinal chemistry and modern computational design paradigms. Its balanced physicochemical properties, synthetic accessibility, and demonstrated versatility across therapeutic areas underscore its growing importance in contemporary bioactive molecule development [2] [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3